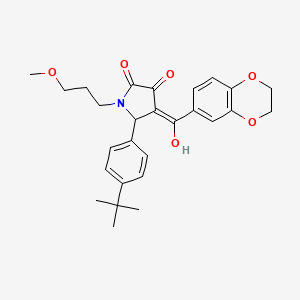

5-(4-tert-butylphenyl)-4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-3-hydroxy-1-(3-methoxypropyl)-2,5-dihydro-1H-pyrrol-2-one

Description

The compound 5-(4-tert-butylphenyl)-4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-3-hydroxy-1-(3-methoxypropyl)-2,5-dihydro-1H-pyrrol-2-one features a pyrrol-2-one core substituted at positions 1, 3, 4, and 4. Key structural attributes include:

- Position 1: A 3-methoxypropyl group, enhancing lipophilicity compared to polar substituents like hydroxyl.

- Position 3: A hydroxy group, likely contributing to hydrogen bonding and solubility.

- Position 5: A 4-tert-butylphenyl group, providing steric bulk and electron-donating properties.

This structural profile suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where substituent bulk and electronic modulation are critical.

Properties

Molecular Formula |

C27H31NO6 |

|---|---|

Molecular Weight |

465.5 g/mol |

IUPAC Name |

(4E)-5-(4-tert-butylphenyl)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione |

InChI |

InChI=1S/C27H31NO6/c1-27(2,3)19-9-6-17(7-10-19)23-22(25(30)26(31)28(23)12-5-13-32-4)24(29)18-8-11-20-21(16-18)34-15-14-33-20/h6-11,16,23,29H,5,12-15H2,1-4H3/b24-22+ |

InChI Key |

HZHHMQQRRCVCHE-ZNTNEXAZSA-N |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)C2/C(=C(/C3=CC4=C(C=C3)OCCO4)\O)/C(=O)C(=O)N2CCCOC |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2C(=C(C3=CC4=C(C=C3)OCCO4)O)C(=O)C(=O)N2CCCOC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-tert-butylphenyl)-4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-3-hydroxy-1-(3-methoxypropyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. A possible synthetic route could include:

Formation of the Pyrrolidone Ring: Starting with a suitable precursor such as a substituted aniline, the pyrrolidone ring can be formed through a cyclization reaction. This might involve the use of reagents like acetic anhydride and a base such as sodium acetate.

Introduction of the Benzodioxine Moiety: The benzodioxine group can be introduced via a condensation reaction with a suitable aldehyde or ketone, followed by cyclization under acidic or basic conditions.

Attachment of the tert-Butylphenyl Group: This step could involve a Friedel-Crafts alkylation reaction using tert-butylbenzene and a Lewis acid catalyst like aluminum chloride.

Final Functionalization: The hydroxy and methoxypropyl groups can be introduced through nucleophilic substitution reactions, using appropriate alcohols and alkyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-tert-butylphenyl)-4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-3-hydroxy-1-(3-methoxypropyl)-2,5-dihydro-1H-pyrrol-2-one: can undergo various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

Substitution: Nitric acid, halogens, often in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Ketones, aldehydes.

Reduction: Alcohols.

Substitution: Nitro compounds, halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators, given the presence of the pyrrolidone ring, which is a common motif in bioactive molecules.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. The combination of aromatic and heterocyclic structures might confer activity against various biological targets, such as enzymes or receptors involved in disease pathways.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 5-(4-tert-butylphenyl)-4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-3-hydroxy-1-(3-methoxypropyl)-2,5-dihydro-1H-pyrrol-2-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for various types of interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:

- Synthesis Efficiency : Yields vary significantly. Compound 20 (62% yield) benefits from balanced steric/electronic substituents, while bulky electron-withdrawing groups (e.g., in Compound 26) reduce yield to 21% .

- Melting Points : Higher melting points (e.g., 263–265°C for Compound 20) correlate with crystalline packing enhanced by tert-butyl and hydroxyl groups. Bulky substituents (e.g., trifluoromethyl in Compound 26) disrupt packing, lowering melting points .

Electronic and Steric Effects

- Position 5 Substituents: 4-tert-Butylphenyl (Target, Compound 20): Electron-donating, increases lipophilicity for membrane permeability. 4-Dimethylaminophenyl (Compound 21): Strong electron-donating effects may enhance solubility via basicity .

- Position 4 Carbonyl Groups :

Bioactivity Implications (Inferred from SAR)

- Hydroxypropyl vs. Methoxypropyl (Position 1) : The 3-methoxypropyl group in the target compound likely improves lipophilicity over 2-hydroxypropyl (Compound 20), balancing solubility and cell permeability .

- Benzodioxine Carbonyl (Position 4) : Compared to 4-methylbenzoyl (Compound 20), this moiety may introduce steric constraints or additional binding interactions in biological targets .

- Fluorophenyl vs. tert-Butylphenyl (CAS 618424-97-8) : Fluorine’s electronegativity may enhance binding affinity in certain enzyme pockets, whereas tert-butyl groups favor hydrophobic interactions .

NMR and Structural Analysis

highlights that substituent changes (e.g., in regions A and B of analogs) alter chemical shifts, reflecting electronic environment modifications. For example, tert-butyl groups in the target compound and Compound 20 likely stabilize specific conformations, whereas electron-withdrawing groups (Compound 26) deshield nearby protons .

Biological Activity

The compound 5-(4-tert-butylphenyl)-4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-3-hydroxy-1-(3-methoxypropyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic implications, providing a comprehensive overview of its relevance in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 420.50 g/mol. The structure features multiple functional groups, including a benzodioxane moiety and a pyrrolone ring, which are known to influence biological activity.

Biological Activity Overview

Research indicates that compounds containing the 1,4-benzodioxane framework exhibit various biological activities, including:

- Anti-inflammatory : Several derivatives have demonstrated significant anti-inflammatory effects. For instance, analogs with specific substitutions have shown enhanced activity against inflammatory pathways .

- Anticancer : The benzodioxane structure is critical for the growth inhibitory activities observed in various cancer models. Compounds similar to the target molecule have been reported to inhibit key signaling pathways involved in cancer progression .

- Antioxidant : The presence of hydroxyl groups in the structure contributes to antioxidant properties, which can protect cells from oxidative stress .

The biological mechanisms through which this compound exerts its effects are still under investigation. However, studies suggest that:

- Inhibition of key enzymes : Some benzodioxane derivatives inhibit enzymes involved in inflammatory responses and cancer cell proliferation.

- Modulation of signaling pathways : The compound may influence pathways such as p38 MAPK and HSF1 pathways, which are crucial in cancer biology and cellular stress responses .

Case Studies

Several studies have been conducted to evaluate the biological activity of related compounds:

- Anti-inflammatory Activity : A study demonstrated that a 2,3-dihydro-1,4-benzodioxin analog with an acetic acid substituent exhibited significant anti-inflammatory effects through inhibition of pro-inflammatory cytokines .

- Anticancer Efficacy : Another investigation reported that a benzodioxane bisamide showed growth inhibitory activities in human ovarian carcinoma xenograft models, highlighting the potential of benzodioxane derivatives in cancer therapy .

Data Table: Biological Activities of Related Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.